molecular formula C10H13N3 B8322106 3-(1H-Indazol-4-yl)-propylamine

3-(1H-Indazol-4-yl)-propylamine

Cat. No.: B8322106
M. Wt: 175.23 g/mol
InChI Key: ZJFYVJDDSVWFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Indazol-4-yl)-propylamine is a valuable nitrogen-containing heterocyclic building block designed for research and development in medicinal chemistry. The indazole scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities and presence in pharmacologically active compounds . Indazole derivatives have demonstrated significant potential across multiple therapeutic areas, including serving as anticancer agents , antimicrobial and anticandidal compounds , anti-inflammatory materials , and protein kinase inhibitors . This specific derivative, featuring a propylamine linker at the 4-position of the 1H-indazole ring, offers researchers a versatile synthetic intermediate for constructing more complex molecules. The compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications or human consumption. Researchers can utilize this chemical building block to explore novel synthetic pathways and develop new chemical entities for pharmaceutical and biological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-(1H-indazol-4-yl)propan-1-amine

InChI

InChI=1S/C10H13N3/c11-6-2-4-8-3-1-5-10-9(8)7-12-13-10/h1,3,5,7H,2,4,6,11H2,(H,12,13)

InChI Key

ZJFYVJDDSVWFEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CCCN

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3 1h Indazol 4 Yl Propylamine Derivatives

Impact of Indazole Ring Substitution on Biological Activity

Substitutions on the indazole ring play a pivotal role in modulating the biological activity of its derivatives. The nature and position of these substituents can significantly influence the compound's interaction with its molecular target, thereby affecting its efficacy.

Research on various indazole derivatives has demonstrated that substitutions at the C3, C5, and C6 positions are particularly critical for their anticancer and kinase inhibitory activities. For instance, in a series of 1H-indazole-3-amine derivatives, the nature of the substituent at the C-5 position had a significant impact on the anti-proliferative activity against various cancer cell lines. Specifically, the presence of a 3,5-difluoro substituent on a phenyl ring at C-5 resulted in superior activity against Hep-G2 cells compared to other halogenated or alkoxy-substituted analogs. nih.gov This suggests that electron-withdrawing groups at this position can enhance the compound's potency.

Furthermore, studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as fibroblast growth factor receptor (FGFR) inhibitors revealed that substitutions at the C4-position are crucial for inhibitory activity. pnrjournal.com For instance, a carboxamide group at the C4-position was found to be a key feature for potent FGFR1 inhibition. pnrjournal.com While direct SAR data for 3-(1H-Indazol-4-yl)-propylamine is limited, these findings on related 4-substituted indazoles suggest that the introduction of specific functional groups on the indazole core can significantly enhance biological activity.

The substitution pattern on the indazole ring also dictates selectivity towards different kinases. For example, in a study of indazole-based inhibitors, the presence of a methyl group at the 5-position of the indazole ring was found to be less favorable for GSK-3β inhibition compared to methoxy (B1213986) derivatives, highlighting the importance of this position for potency. nih.gov

The following table summarizes the impact of various substitutions on the indazole ring on the biological activity of different indazole derivatives.

Compound Series Substitution Position Substituent Impact on Biological Activity Reference
1H-indazole-3-amine derivativesC-53,5-difluorophenylEnhanced anti-proliferative activity against Hep-G2 cells nih.gov
1H-indazole-3-amine derivativesC-54-methoxyphenylDecreased inhibitory activity against K562 cells compared to 3-fluorophenyl nih.gov
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazolesC-4CarboxamidePotent FGFR1 inhibitory activity pnrjournal.com
1H-indazole-3-carboxamide derivativesC-5MethoxyHigher potency for GSK-3β inhibition compared to a methyl group nih.gov

Role of the Propylamine (B44156) Moiety in Molecular Target Interaction

The propylamine moiety attached to the indazole ring is a critical component for molecular recognition and binding to biological targets. The length and nature of this alkylamine chain can significantly influence the compound's affinity and selectivity.

In many kinase inhibitors, a basic amine group, such as the one present in the propylamine chain, often forms a key salt bridge interaction with an acidic amino acid residue (e.g., aspartate or glutamate) in the ATP-binding pocket of the kinase. This electrostatic interaction can significantly contribute to the binding affinity of the inhibitor.

While specific studies on the propylamine moiety of this compound are scarce, research on analogous compounds provides valuable insights. For instance, in a series of cannabimimetic indoles, the length of the N-1 alkyl chain was found to be crucial for high-affinity binding to cannabinoid receptors. nih.gov An alkyl chain of at least three carbons was required for high affinity, with optimal binding observed with a five-carbon chain. nih.gov This suggests that the three-carbon chain of the propylamine moiety in this compound is likely of an appropriate length to facilitate effective interaction with its target.

Furthermore, the flexibility of the propylamine chain allows the terminal amino group to adopt an optimal orientation for interaction with the target protein. This conformational flexibility can be advantageous for achieving a high-affinity binding mode.

Stereochemical Considerations in Indazole-Propylamine Derivatives

Stereochemistry can play a profound role in the biological activity of chiral molecules, influencing their binding affinity, efficacy, and pharmacokinetic properties. nih.gov In the case of indazole-propylamine derivatives, the presence of a chiral center, which can arise from substitution on the propylamine chain or the indazole ring, necessitates the evaluation of individual stereoisomers.

For example, in a study of N-substituted prolinamido indazole derivatives as Rho-kinase inhibitors, the stereochemistry of the proline moiety had a significant impact on activity. The S-isomer of one derivative exhibited substantially better activity against ROCK I than the corresponding R-isomer. nih.gov This highlights that the spatial arrangement of substituents can be critical for optimal interaction with the target enzyme.

Analysis of Substituent Effects on Activity Profiles

A systematic analysis of the effects of various substituents on the indazole ring and the propylamine moiety is fundamental to developing a comprehensive SAR understanding. This analysis helps in identifying key pharmacophoric features and guiding the design of new analogs with improved activity profiles.

Substituent effects can be broadly categorized into electronic, steric, and hydrophobic effects.

Electronic Effects: As observed in 1H-indazole-3-amine derivatives, the introduction of electron-withdrawing groups like fluorine on a phenyl substituent at the C-5 position enhanced antitumor activity. nih.gov This suggests that modulating the electron density of the indazole ring system can be a viable strategy to improve potency.

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding pocket of its target. For instance, in some kinase inhibitors, a bulky substituent may be required to occupy a specific hydrophobic pocket, while in others, a smaller group may be preferred to avoid steric clashes.

The following table provides examples of substituent effects on the activity profiles of various indazole derivatives.

Compound Series Substituent Position Observed Effect on Activity Reference
1H-indazole-3-amine derivatives3,5-difluorophenylC-5Increased anti-proliferative activity nih.gov
1H-indazole-3-amine derivatives4-methoxyphenylC-5Decreased inhibitory activity nih.gov
N-[6-indazolyl]arylsulfonamidesEthoxyC-7Part of a highly active compound nih.gov
N-substituted prolinamido indazolesMethyl on benzyl (B1604629) group-Highest activity in the series nih.gov
N-substituted prolinamido indazolesNitro on benzyl group-Lower activity in the series nih.gov

Molecular Mechanisms of Action and Biological Target Engagement for 3 1h Indazol 4 Yl Propylamine Analogs

Modulation of Protein Kinase Activity

Analogs of 3-(1H-indazol-4-yl)-propylamine have emerged as a versatile class of protein kinase inhibitors, demonstrating activity against both tyrosine kinases and serine/threonine kinases. Their ability to target multiple kinases contributes to their broad spectrum of biological effects.

The indazole core is a recognized pharmacophore in the development of tyrosine kinase inhibitors. nih.gov Various derivatives have shown significant inhibitory activity against a range of these enzymes, which are critical regulators of cell growth, differentiation, and survival.

One notable example is the diarylamide 3-aminoindazole derivative, AKE-72, which has been identified as a potent pan-BCR-ABL inhibitor. This compound demonstrates remarkable potency against both wild-type BCR-ABL and the imatinib-resistant T315I mutant, with IC50 values of < 0.5 nM and 9 nM, respectively. researchgate.net The indazole ring of AKE-72 establishes crucial hydrogen bonds within the ATP-binding site of the ABL kinase, contributing to its high affinity.

Furthermore, indazole-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Certain derivatives have been designed as covalent inhibitors that target drug-resistant EGFR mutants, such as EGFR-L858R/T790M, by alkylating the Cys797 residue in the active site. nih.gov The indazole moiety in these inhibitors acts as an effective hinge-binder. nih.gov Research has also pointed to 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives of quinoxaline as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com

In the context of Fibroblast Growth Factor Receptors (FGFRs), a novel class of indazole-based inhibitors has been identified. For instance, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine inhibits FGFR1 with an IC50 value of 100 nM. rsc.org Molecular docking studies suggest that this compound interacts with both the adenine- and phosphate-binding regions of FGFR1. rsc.org

The indazole scaffold has also been incorporated into inhibitors of Phosphoinositide-Dependent Kinase-1 (PDK1). A fragment-based, structure-assisted approach led to the development of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. dntb.gov.ua

Table 1: Inhibitory Activity of Selected Indazole Analogs against Tyrosine Kinases

Compound/Analog Type Target Kinase IC50 Value Reference
AKE-72 BCR-ABL (wild-type) < 0.5 nM researchgate.net
AKE-72 BCR-ABL (T315I mutant) 9 nM researchgate.net
Quinoxaline derivative (97g) EGFR 0.28 µM mdpi.com
Quinoxaline derivative (97g) HER2 1.26 µM mdpi.com
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine FGFR1 100 nM rsc.org
1H-benzo[d]imidazol-2-yl)-1H-indazol derivative (129) PDK1 80 nM dntb.gov.ua

In addition to tyrosine kinases, this compound analogs and other indazole derivatives have been shown to inhibit various serine/threonine kinases involved in cell cycle regulation, DNA damage response, and other fundamental cellular processes.

A series of 1H-indazole derivatives have been identified as potent inhibitors of several kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Checkpoint Kinase 1 (CHK1). dntb.gov.ua These kinases are key regulators of cell cycle progression and the DNA damage response.

The Unc-51-Like Kinase 1 (ULK1), a serine/threonine kinase crucial for the initiation of autophagy, has also been targeted by indazole-based inhibitors. Through in silico high-throughput screening and subsequent optimization, potent ULK1 inhibitors with an indazole core have been developed, with some analogs exhibiting IC50 values of less than 50 nM. nih.govnih.gov

Furthermore, the indazole scaffold is present in inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a multifunctional serine/threonine kinase implicated in a wide range of cellular processes. dntb.gov.ua

Table 2: Inhibitory Activity of Indazole Derivatives against Serine/Threonine Kinases

Compound/Analog Type Target Kinase Activity/IC50 Value Reference
1H-indazole derivative (93) CHK1 Selectively inhibits dntb.gov.ua
1H-indazole derivative (93) CDK2 Selectively inhibits dntb.gov.ua
Indazole-derived analog (3a) ULK1 11 nM nih.gov

A significant feature of many indazole-based compounds is their ability to inhibit multiple kinases, a characteristic that can be advantageous for treating complex diseases driven by redundant signaling pathways. For example, the aforementioned AKE-72 not only potently inhibits BCR-ABL but also shows significant inhibition against a panel of other oncogenic kinases at a concentration of 50 nM, including c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRb, RET, and VEGFR2. researchgate.net

Similarly, certain 1H-indazole derivatives have been found to selectively inhibit a range of kinases including CHK1, CDK2, MEK1, and GSK3β. dntb.gov.ua This multikinase inhibitory profile underscores the potential of the indazole scaffold to be developed into broad-spectrum anticancer agents. The promiscuity of these compounds can be attributed to the ability of the indazole core to interact with the highly conserved ATP-binding pocket of various kinases.

Interaction with Enzyme Systems (Beyond Kinases)

The biological activity of this compound analogs is not limited to the inhibition of protein kinases. These compounds and their structural relatives can also modulate the activity of other important enzyme systems, such as phosphodiesterases and histone deacetylases.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDEs, the intracellular concentrations of these second messengers can be increased, leading to a variety of physiological effects.

Recent research has led to the discovery of novel N2-indazole derivatives as potent inhibitors of Phosphodiesterase 4 (PDE4). nih.gov One optimized compound, LZ-14 (Z21115), demonstrated high inhibitory activity against PDE4D7 with an IC50 of 10.5 nM and exhibited good selectivity. nih.gov

Table 3: Inhibitory Activity of an N2-Indazole Derivative against PDE4D7

Compound Target Isoform IC50 Value Reference

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. The inhibition of HDACs has emerged as a promising strategy for cancer therapy.

Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed and synthesized as potent HDAC inhibitors. Several of these compounds exhibited IC50 values in the sub-micromolar range and showed 2- to 30-fold more potent inhibitory activity against HDAC6 compared to a mixture of HDAC isoforms.

Furthermore, fragment-based virtual screening has led to the identification of novel indazole derivatives as potent inhibitors of HDAC1, HDAC2, and HDAC8, with some compounds displaying IC50 values in the low nanomolar range. nih.gov Computational studies of indazole-fused diarylurea derivatives have also highlighted their potential as selective HDAC inhibitors. dntb.gov.ua

Table 4: Inhibitory Activity of Indazole Derivatives against HDAC Isoforms

Compound/Analog Type Target Isoform(s) IC50 Value Reference
(E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides (5a-f, 7a-f) HDACs (mixture) 0.126 to 3.750 µM
Indazole derivative (15k) HDAC1 2.7 nM nih.gov
Indazole derivative (15k) HDAC2 4.2 nM nih.gov
Indazole derivative (15k) HDAC8 3.6 nM nih.gov
Indazole derivative (15m) HDAC1 3.1 nM nih.gov
Indazole derivative (15m) HDAC2 3.6 nM nih.gov

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression by catalyzing the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway. nih.gov The depletion of tryptophan and the accumulation of kynurenine metabolites inhibit the proliferation and function of T-cells, thereby promoting immune tolerance, a mechanism often exploited by tumors to evade the immune system. nih.gov Consequently, the development of IDO1 inhibitors has become a significant area of research in cancer immunotherapy. nih.govnih.gov

The indazole moiety has been identified as a promising scaffold for the development of potent IDO1 inhibitors. nih.govacs.org These compounds are thought to act as type II inhibitors, preferentially binding to the ferrous form of the enzyme. acs.org

Several studies have explored the structure-activity relationship (SAR) of indazole-based IDO1 inhibitors. For instance, a series of N'-hydroxyindazolecarboximidamides were designed and synthesized, with some compounds demonstrating moderate IDO1 inhibitory activity. nih.gov Molecular docking studies of these analogs suggest a binding mode similar to that of epacadostat, a well-known IDO1 inhibitor. nih.gov

Furthermore, research on 3-substituted 1H-indazoles has identified compounds with potent IDO1 enzyme inhibition efficiencies, with IC50 values in the nanomolar range. nih.gov Another study on 4,6-substituted-1H-indazole derivatives identified a compound that not only inhibited IDO1 with an IC50 of 0.74 μM in an enzymatic assay but also demonstrated in vivo antitumor activity in a mouse xenograft model. bohrium.com The design of these inhibitors often focuses on the interaction of the indazole scaffold with residues in the active site of IDO1. researchgate.net For example, the 6-amino group of a 6-aminoindazole template can form a crucial hydrogen bond with the 7-propionate of the heme group within the enzyme's active site. researchgate.net

The length and composition of the linker between the indazole core and other parts of the molecule can also significantly impact inhibitory activity. Studies have shown that compounds with an acetamide linker often exhibit more potent IDO1 inhibition than those with a propanamide linker. researchgate.net

Below is a table summarizing the IDO1 inhibitory activity of selected indazole derivatives from various studies.

Compound TypeLinkerPosition of SubstitutionIC50 (Enzymatic Assay)Cellular IC50Reference
N'-hydroxyindazolecarboximidamidesCarboximidamideNot specifiedModerate InhibitionNot specified nih.gov
3-substituted 1H-indazolesNot specified3720 nM, 770 nMNot specified nih.gov
4,6-substituted-1H-indazolesNot specified4,60.74 µM1.37 µM (HeLa cells) bohrium.com
5/6-amino indazole derivativesAcetamide/Propanamide5 or 6Acetamide > PropanamideNot specified researchgate.net

Other Enzyme Inhibition Profiles (e.g., Hepcidin (B1576463) Production)

Hepcidin is a peptide hormone that acts as the master regulator of systemic iron homeostasis. nih.gov It functions by binding to the iron exporter ferroportin, leading to its internalization and degradation. This action blocks iron absorption from the gut and the release of iron from macrophages and hepatocytes. nih.govuni-heidelberg.de Dysregulation of hepcidin is associated with various iron-related disorders.

Research has identified 3,6-disubstituted indazole derivatives as potent inhibitors of hepcidin production. nih.gov These findings have spurred the development of orally active hepcidin inhibitors based on the indazole scaffold. mdpi.com One such inhibitor, DS79182026, was developed from an indazole derivative that initially showed efficacy only through intraperitoneal administration. mdpi.com The oral availability of this newer compound represents a significant advancement in the potential therapeutic application of indazole-based hepcidin inhibitors.

The development of these inhibitors highlights the versatility of the indazole core in targeting enzymes beyond the well-explored kinase and dioxygenase families.

Receptor Binding and Signaling Pathway Modulation

G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them major targets for drug development. The indazole scaffold has been incorporated into ligands targeting various GPCRs.

For example, indazole derivatives have been developed as antagonists for the corticotropin-releasing factor (CRF) receptor, a GPCR involved in the stress response. google.com Additionally, indazole and indole derivatives have been designed and synthesized as potent glucagon receptor antagonists. The glucagon receptor is another key GPCR involved in glucose homeostasis. sigmaaldrich.cn

Furthermore, synthetic cannabinoid receptor agonists (SCRAs) featuring a halogenated indazole core have been studied for their in vitro activity at the cannabinoid 1 (CB1) receptor, a well-known GPCR. researchgate.net These studies systematically examined the impact of different substitutions on the indazole core on CB1 receptor potency, with fluorinated analogs generally exhibiting the lowest EC50 values. researchgate.net

In silico studies have also predicted the bioactivity of indazole derivatives against GPCR ligands, further supporting the potential of this scaffold in modulating GPCR activity. researchgate.net

Nuclear Receptor Modulation

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to various stimuli. They are implicated in a wide range of physiological functions and diseases.

Indazole-based compounds have been developed as selective modulators of nuclear receptors. Notably, a series of indazole-based N-alkylthiazolidenediones have been identified as selective inverse agonists of the estrogen-related receptor α (ERRα), an orphan nuclear receptor involved in energy homeostasis. nih.gov Optimized analogs in this series demonstrated the ability to inhibit the recruitment of a co-activator peptide in vitro and reduce fasting insulin and triglyceride levels in a pre-diabetic rat model when administered orally. nih.gov

In addition to ERRα, indazole-containing compounds have been synthesized as highly selective ligands for the estrogen receptor β (ERβ). acs.org Some of these "indazole estrogens" exhibit affinities for ERβ comparable to estradiol, with over 100-fold selectivity for ERβ over ERα. acs.org This high selectivity makes them valuable pharmacological tools for studying the specific biological roles of ERβ.

Ion Channel Activity (e.g., TRPA1)

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide range of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory mediators, playing a crucial role in pain and neurogenic inflammation.

A series of TRPA1 antagonists have been developed with an indazole moiety as their core structure. These compounds have demonstrated efficacy in rodent models of inflammatory pain following both systemic and topical administration. Computational docking models suggest that these indazole-based antagonists bind within the S5 region of the TRPA1 channel.

Cellular Pathway Interference

The diverse biological activities of indazole derivatives stem from their ability to interfere with various cellular signaling pathways, often through the inhibition of key protein kinases.

Several indazole-containing compounds have been identified as potent inhibitors of various kinases, which are critical components of intracellular signaling cascades that regulate cell growth, proliferation, differentiation, and survival. For instance, 1H-indazole-3-carboxamide derivatives have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), an enzyme implicated in tumor progression. uni-heidelberg.de These compounds were shown to suppress the migration and invasion of breast cancer cells. uni-heidelberg.de

Other kinase targets for indazole-based inhibitors include:

Fibroblast growth factor receptors (FGFRs): Optimization of 1H-indazol-3-amine derivatives has led to potent FGFR inhibitors with improved anti-proliferative effects in cancer cell lines. nih.gov

Bcr-Abl: A diarylamide 3-aminoindazole derivative, AKE-72, was discovered as a potent pan-Bcr-Abl inhibitor, including the imatinib-resistant T315I mutant, which is a key driver in chronic myeloid leukemia (CML). nih.gov

RIP2 kinase: A potent and highly selective inhibitor of RIP2 kinase, which is involved in inflammatory signaling, features a 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine structure. nih.gov

The anti-proliferative activity of indazole derivatives has been evaluated against a panel of human cancer cell lines, with some compounds showing significant inhibitory effects. nih.gov Mechanistic studies have revealed that the anticancer activity of some indazole derivatives is associated with cell cycle arrest, for instance, at the G2/M phase. researchgate.net The structural flexibility of the indazole nucleus allows for its incorporation into various molecular frameworks, leading to interactions with a wide range of biological targets and subsequent interference with key cellular pathways. mdpi.com

Induction of Apoptosis Mechanisms

Analogs of this compound can trigger apoptosis in cancer cells through multiple intricate pathways, ensuring the elimination of malignant cells.

One of the primary mechanisms involves the upregulation of the pro-apoptotic protein PUMA (p53 Upregulated Modulator of Apoptosis). In colon cancer cells, for instance, Pazopanib has been shown to induce PUMA expression in a p53-independent manner. This is achieved by inhibiting the PI3K/Akt signaling pathway, which in turn activates the transcription factor Foxo3a. Activated Foxo3a then binds to the promoter region of the PUMA gene, initiating its transcription. The resulting increase in PUMA protein activates another pro-apoptotic protein, Bax, which leads to the intrinsic mitochondrial pathway of apoptosis nih.gov.

Another significant mechanism is the induction of endoplasmic reticulum (ER) stress. In small cell lung cancer (SCLC) cells, treatment with Pazopanib leads to a dose-dependent increase in key ER stress markers, including PERK, BiP, p-eIF2α, ATF4, and CHOP. This activation of the PERK-related ER stress pathway is a critical factor in initiating apoptosis nih.gov. The accumulation of unfolded proteins in the ER, triggered by the drug, signals for cell death.

Furthermore, these analogs influence the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. Studies have demonstrated that treatment with these compounds results in an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial determinant for the cell to undergo apoptosis. The entire process is often executed by the activation of caspases, with increased levels of cleaved caspase-3 being a hallmark of this apoptotic pathway nih.gov.

The table below summarizes the key molecular events involved in the induction of apoptosis by this compound analogs.

Mechanism Key Molecular Players Outcome
PUMA-mediated ApoptosisPI3K/Akt, Foxo3a, PUMA, BaxActivation of the intrinsic mitochondrial apoptosis pathway nih.gov
Endoplasmic Reticulum StressPERK, BiP, p-eIF2α, ATF4, CHOPInitiation of apoptosis due to unfolded protein response nih.gov
Regulation of Bcl-2 Family ProteinsBax (upregulated), Bcl-2 (downregulated)Shift in the balance towards a pro-apoptotic state nih.gov
Caspase ActivationCleaved caspase-3Execution of the apoptotic program nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound analogs can halt the proliferation of cancer cells by causing cell cycle arrest. This prevents the cells from dividing and propagating.

Research has shown that these compounds can induce cell cycle arrest at different phases, depending on the cancer cell type and the specific analog. For example, in medulloblastoma and certain renal cell carcinoma models, Pazopanib has been observed to cause an S-phase arrest researchgate.netnih.gov. This indicates that the drug interferes with DNA replication, a critical step for cell division.

In other instances, such as in renal cancer cell lines, a G2/M phase arrest has been reported at higher concentrations of the drug nih.gov. This suggests an interference with the processes leading up to mitosis or the mitotic process itself. The arrest at these specific checkpoints in the cell cycle prevents the formation of daughter cells, thereby inhibiting tumor growth. While the precise molecular targets within the cell cycle machinery are still under investigation, it is evident that these analogs disrupt the normal progression of cell division nih.gov.

The following table outlines the observed effects of this compound analogs on the cell cycle.

Cell Cycle Phase of Arrest Cancer Type Key Observation
S-PhaseMedulloblastoma, Renal Cell CarcinomaInterference with DNA replication researchgate.netnih.gov
G2/M PhaseRenal Cell CarcinomaBlockade of entry into or progression through mitosis nih.gov

Angiogenesis Inhibition through Specific Kinase Pathways

A major mechanism of action for this compound analogs is the inhibition of angiogenesis, the process of forming new blood vessels. Tumors rely on angiogenesis to obtain the necessary nutrients and oxygen for their growth and metastasis. By blocking this process, these compounds can effectively "starve" the tumor.

These analogs function as multi-targeted tyrosine kinase inhibitors. They primarily target the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β) drugbank.compatsnap.comnih.gov. These receptors are crucial for the signaling pathways that drive angiogenesis.

The binding of ligands like VEGF and PDGF to their respective receptors triggers a cascade of intracellular signaling events. Pazopanib and similar analogs competitively inhibit the ATP-binding site of the intracellular tyrosine kinase domain of these receptors nih.gov. This inhibition prevents the autophosphorylation and activation of the receptors, thereby blocking the downstream signaling pathways.

The table below details the primary kinase targets and the downstream effects of angiogenesis inhibition by this compound analogs.

Primary Kinase Target Downstream Pathways Inhibited Effect on Angiogenesis
VEGFR-1, -2, -3Ras/Raf/MEK/ERK, PI3K/Akt/mTORInhibition of endothelial cell proliferation, migration, and survival patsnap.comnih.govresearchgate.net
PDGFR-α, -βPI3K/Akt/mTORDisruption of pericyte recruitment and stabilization of blood vessels aacrjournals.org
c-Kit(Component of multi-targeted inhibition)Contribution to the overall anti-angiogenic effect patsnap.com

Computational Chemistry and in Silico Approaches in 3 1h Indazol 4 Yl Propylamine Research

Molecular Docking Simulations for Ligand-Target Affinity Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the resulting interaction. This method is instrumental in understanding the binding modes of indazole derivatives and rationalizing their biological activity.

Research on structurally related indazole compounds has demonstrated the utility of docking in identifying key interactions that govern ligand-target affinity. For instance, in a study of 4-(1H-indazol-4-yl)phenylamino urea (B33335) derivatives as inhibitors of the Kinase Insert Domain Receptor (KDR), molecular docking simulations using Surflex-dock were performed to ascertain the probable binding conformations within the KDR active site. nih.gov The results of these simulations revealed that multiple hydrophobic interactions and hydrogen bonds are the predominant factors modulating the inhibitory activity of these compounds. nih.gov The 1H-indazole-3-amine structure itself has been identified as an effective hinge-binding fragment in tyrosine kinases, highlighting its importance in anchoring ligands to their protein targets. mdpi.com

Similarly, docking studies on N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors targeting the leukocyte-specific protein tyrosine kinase (Lck) were used to establish the bioactive conformation of the most potent molecule in the series. nih.gov This docked conformation then served as a template for aligning the entire set of 42 molecules, which is a critical step for building robust 3D-QSAR models. nih.gov The analysis of docked poses often reveals crucial amino acid residues involved in binding; for example, studies on other kinase inhibitors have shown that residues like R136, R57, and Y133 are key for forming stabilizing hydrogen bonds. mdpi.com

The primary objectives of molecular docking include sampling the ligand's conformations within the protein's active site and then ranking these conformations using a scoring function to estimate binding affinity. mdpi.com This process provides a static snapshot of the ligand-receptor complex that is foundational for further computational analysis.

Table 1: Summary of Molecular Docking Findings for Indazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Protein Docking Software/Method Key Findings Reference
4-(1H-Indazol-4-yl)phenylamino urea derivatives Kinase Insert Domain Receptor (KDR) Surflex-dock Identified hydrophobic and hydrogen-bonding interactions as crucial for inhibitory activity. nih.gov
N-4-Pyrimidinyl-1H-indazol-4-amines Leukocyte-specific protein tyrosine kinase (Lck) Not Specified Determined the bioactive conformation of the template molecule for 3D-QSAR analysis. nih.gov
Pteridinone derivatives Polo-like kinase 1 (PLK1) AutoDock Vina Revealed key hydrogen bonds with residues R136, R57, Y133 and a halogen bond with L69. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed examination of the electronic properties of a molecule, providing insights that are not accessible through classical molecular mechanics. These methods are used to compute a wide range of molecular attributes, from geometric parameters to electronic charge distributions.

Density Functional Theory (DFT) is a highly reliable computational approach for investigating molecular structures and properties. nih.gov In studies of related heterocyclic compounds, DFT, often using the B3LYP functional with basis sets like 6-31G or 6-311G, has been employed to calculate optimized molecular geometries (bond lengths and angles), vibrational frequencies, and thermodynamic properties. nih.govepstem.net

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity. These calculations help in understanding the molecular transitions and the potential for electrophilic and nucleophilic interactions. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the surface of a molecule. nih.gov Generated from quantum chemical calculations, MEP maps are invaluable for predicting how a molecule will interact with other molecules. nih.govepstem.net The map uses a color spectrum to indicate different regions of electrostatic potential: red typically signifies areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. This analysis helps in understanding non-covalent interactions, particularly hydrogen bonding, which are crucial for ligand-receptor recognition. nih.gov

Table 2: Parameters Investigated Using Quantum Chemical Calculations This table is interactive. You can sort and filter the data.

Calculation Method Parameter Calculated Significance Reference
DFT (B3LYP/6-31G) Optimized Molecular Geometry Provides accurate bond lengths and angles for the ground state structure. nih.govepstem.net
DFT (B3LYP/6-31G) HOMO-LUMO Energy Gap (ΔE) Indicates chemical reactivity and kinetic stability. nih.gov
DFT Molecular Electrostatic Potential (MEP) Visualizes charge distribution to predict sites for intermolecular interactions. nih.gov
DFT Vibrational Frequencies (IR/Raman) Correlates theoretical spectra with experimental data to confirm structure. nih.govepstem.net
GIAO Method NMR Chemical Shifts Predicts 1H-NMR and 13C-NMR spectra to aid in structural elucidation. epstem.netepstem.net

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the ligand-target complex behaves over time. nih.gov MD simulations are used to validate the stability of binding poses obtained from docking and to gain a deeper understanding of the intricate movements and energetic contributions that stabilize the complex. mdpi.comnih.gov

In a typical workflow, the most promising docked pose is subjected to an MD simulation for a specific duration (e.g., 50 ns) in a simulated physiological environment. mdpi.com The simulation tracks the movements of all atoms in the system, allowing researchers to analyze the stability of key interactions, such as hydrogen bonds, and observe conformational changes in both the ligand and the protein. nih.gov For example, MD simulations can reveal the flipping of key amino acid residues or changes in the flexibility of protein domains, such as helices, upon ligand binding, which can be positively correlated with the compound's biological activity. nih.gov Furthermore, methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structures of a series of compounds with their measured biological activities. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For indazole derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov In a study on KDR inhibitors, CoMFA and CoMSIA models were developed based on docking-derived conformations. nih.gov The resulting models showed good statistical significance, with the CoMSIA model, which incorporated steric, electrostatic, and hydrophobic fields, demonstrating high predictive ability. nih.gov Similarly, a CoMFA model for Lck inhibitors also proved to be robust and predictive. nih.gov

These models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky (steric) group is favored in one area, while an electropositive (electrostatic) group is disfavored in another. This information provides clear, actionable guidance for medicinal chemists to modify the lead structure to enhance its biological effect. nih.govmdpi.com

Table 3: 3D-QSAR Model Validation Statistics for Indazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class QSAR Model Cross-Validated r² (q²) Non-Cross-Validated r² Predictive r² (r²_pred) Reference
4-(1H-Indazol-4-yl)phenylamino urea derivatives CoMFA 0.504 0.913 0.887 nih.gov
4-(1H-Indazol-4-yl)phenylamino urea derivatives CoMSIA 0.595 0.947 0.912 nih.gov
N-4-Pyrimidinyl-1H-indazol-4-amines CoMFA 0.603 0.983 0.921 nih.gov

In Silico High Throughput Screening (HTS) for Lead Identification

In silico High Throughput Screening (HTS), also known as virtual screening, is a cost-effective and rapid computational technique used to screen vast libraries of chemical compounds against a biological target. nih.gov This approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, significantly reducing the time and resources required for lead identification. nih.gov The primary requirement for in silico HTS is a three-dimensional structure of the protein target, which can be an experimental crystal structure or a homology model. nih.gov

In a notable in silico HTS campaign to identify inhibitors for Unc-51-Like Kinase 1 (ULK1), an indazole core was identified as a promising starting point. nih.gov Subsequent optimization efforts were guided by docking studies. Interestingly, this study provided direct insight into the activity of structures related to 3-(1H-Indazol-4-yl)-propylamine. The investigation of various side chains revealed that a 3-aminopropyl functionalization resulted in a significant loss of inhibitory activity against ULK1, with an IC50 value greater than 33 μM. nih.gov This finding demonstrates the power of in silico and subsequent experimental screening to quickly map the structure-activity landscape and eliminate less promising chemical modifications early in the discovery process.

Predictive Metabolism Studies for Compound Stability Assessment

Predictive metabolism studies are a cornerstone of modern drug design, enabling the early identification of metabolic liabilities, or "soft spots," within a molecule that may lead to rapid clearance, formation of toxic metabolites, or loss of pharmacological activity. For this compound, in silico approaches are employed to forecast its biotransformation, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are responsible for the metabolism of a vast array of xenobiotics.

A variety of computational tools and methodologies are available for predicting drug metabolism. These can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the analysis of the chemical structure of the compound itself, using established knowledge of metabolic reactions and the substrate specificities of metabolizing enzymes. Software platforms such as ADMET Predictor™, CYPlebrity™, and SMARTCyp™ utilize algorithms that identify sites within a molecule that are most susceptible to enzymatic attack based on factors like bond strength, steric accessibility, and electronic properties. Structure-based methods, on the other hand, involve docking the substrate into the three-dimensional crystal structure of a specific metabolizing enzyme to predict binding affinity and the proximity of reactive sites to the enzyme's catalytic center.

Given the structural features of this compound, several metabolic pathways can be predicted. The molecule consists of an indazole ring, a known pharmacophore, and a propylamine (B44156) side chain. Both of these moieties are susceptible to metabolic transformations.

Predicted Metabolic Pathways for this compound:

Based on the known metabolism of indazole-containing compounds and primary alkylamines, the following metabolic reactions are anticipated for this compound:

Hydroxylation of the Indazole Ring: Aromatic hydroxylation is a common metabolic pathway for heterocyclic compounds. The indazole ring of the molecule is likely to undergo hydroxylation at various positions, primarily mediated by CYP450 enzymes. The most probable sites for hydroxylation are the electron-rich positions of the benzene (B151609) portion of the indazole ring.

Metabolism of the Propylamine Side Chain: The propylamine side chain offers several sites for metabolic attack.

N-Dealkylation: The terminal primary amine can undergo oxidative deamination to form the corresponding aldehyde, which can be further oxidized to a carboxylic acid.

N-Oxidation: The primary amine can also be oxidized to form a hydroxylamine (B1172632) or a nitroso derivative.

Alkane Hydroxylation: The propyl chain itself can be hydroxylated at the α, β, or γ positions relative to the amine group.

The stability of this compound will be largely dependent on the rates of these metabolic reactions. If the molecule is rapidly metabolized at one or more of these sites, it is likely to have a short biological half-life and poor oral bioavailability. Conversely, if the sites of metabolism are sterically hindered or electronically disfavored for enzymatic attack, the compound may exhibit greater metabolic stability.

The following data tables summarize the predicted metabolic transformations and the key cytochrome P450 enzymes likely to be involved in the metabolism of this compound. These predictions are based on structural analogy to other indazole-containing compounds and general principles of drug metabolism.

Table 1: Predicted Metabolic Reactions and Metabolites of this compound

Metabolic Reaction Potential Site of Metabolism Predicted Metabolite
Aromatic HydroxylationIndazole Ring (Positions 3, 5, 6, or 7)Hydroxy-3-(1H-indazol-4-yl)-propylamine
N-DeaminationPropylamine Side Chain (C-1)3-(1H-Indazol-4-yl)-propanal
Aldehyde OxidationPropylamine Side Chain (C-1)3-(1H-Indazol-4-yl)-propanoic acid
N-OxidationPropylamine Side Chain (Nitrogen)N-Hydroxy-3-(1H-indazol-4-yl)-propylamine
Aliphatic HydroxylationPropylamine Side Chain (C-2 or C-3)3-(1H-Indazol-4-yl)-propane-1,2-diol or 3-(1H-Indazol-4-yl)-propane-1,3-diol

Table 2: Predicted Cytochrome P450 (CYP) Isoforms Involved in the Metabolism of this compound

CYP Isoform Predicted Role in Metabolism
CYP3A4Likely to be a major contributor to overall metabolism, including hydroxylation and side chain oxidation, due to its broad substrate specificity and high abundance in the liver.
CYP2D6May play a significant role, particularly in the metabolism of the propylamine side chain, as it is known to metabolize many compounds containing a basic nitrogen atom.
CYP1A2Potentially involved in the aromatic hydroxylation of the indazole ring.
CYP2C9May contribute to the metabolism, although likely to a lesser extent than CYP3A4 and CYP2D6.
CYP2C19Could have a minor role in the metabolic pathways of the compound.

Preclinical Research Methodologies for 3 1h Indazol 4 Yl Propylamine

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in preclinical research to assess the biological activity of a compound at the cellular level. These assays can reveal a compound's potential as a therapeutic agent by evaluating its effects on cell health, proliferation, and specific cellular pathways.

Cell Proliferation and Cytotoxicity Studies in Cancer Cell Lines

No studies detailing the effects of 3-(1H-Indazol-4-yl)-propylamine on the proliferation or cytotoxicity of cancer cell lines are presently available in the reviewed literature. This type of research would typically involve treating various cancer cell lines with the compound and measuring cell viability over time using assays such as MTT or MTS.

Enzyme Inhibition Assays in Cellular Contexts

There is no available data from enzyme inhibition assays conducted within a cellular context for this compound. Such assays are crucial for understanding if a compound targets specific enzymes that are active within living cells, which can be a key mechanism of action for many drugs.

Assessment of Apoptosis Induction in Cellular Models

No published research was found that investigates the ability of this compound to induce apoptosis, or programmed cell death, in cellular models. These studies would typically employ techniques like flow cytometry to detect markers of apoptosis in cells treated with the compound.

In Vitro Biochemical Assays

Biochemical assays are performed in a cell-free environment and are designed to measure the direct interaction of a compound with its molecular target, such as an enzyme or a receptor.

Direct Enzyme Activity Measurements

Information regarding the direct measurement of enzyme activity in the presence of this compound is not available in the current body of scientific literature. These experiments would be essential to determine if the compound can directly modulate the function of isolated enzymes.

Receptor Binding Assays

There are no publicly accessible results from receptor binding assays for this compound. These assays would be used to determine if the compound binds to specific receptors on the surface of or within cells, which is a common mechanism for drug action.

Preclinical In Vivo Models for Efficacy Mechanism Elucidation

The elucidation of a compound's mechanism of action and the demonstration of its efficacy in a living organism are critical steps in preclinical research. For the compound this compound, this would involve the use of carefully selected in vivo models, primarily animal studies, to bridge the gap between in vitro findings and potential clinical applications. These models are indispensable for understanding how the compound interacts with complex biological systems and for gathering preliminary evidence of its therapeutic potential.

Disease-Specific Animal Models for Mechanistic Insight

To investigate the therapeutic mechanism of this compound, researchers would employ animal models that recapitulate key aspects of a specific human disease. The choice of model is contingent on the hypothesized target and therapeutic area for the compound. For instance, if the compound is being investigated as an anticancer agent, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

While no specific in vivo studies for this compound are publicly available, the approach can be illustrated by research on other indazole derivatives. For example, in the study of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors for breast cancer, xenograft studies in mice were crucial. nih.gov These studies demonstrated that the loss of PLK4 significantly suppressed the proliferation of breast cancer tumor cells, providing in vivo evidence for the therapeutic strategy. nih.gov Similarly, another study on a 3-aminoindazole derivative as a pan-BCR-ABL inhibitor in the context of chronic myeloid leukemia utilized mouse models to evaluate its anti-leukemic activity. nih.gov

Table 1: Examples of Disease-Specific Animal Models for Investigating Indazole Derivatives

Model TypeDisease ContextPurposeKey Findings from Related Indazole Derivatives
Xenograft Mouse ModelBreast CancerTo assess in vivo anti-tumor efficacy.Inhibition of PLK4 by an indazole derivative suppressed tumor cell proliferation. nih.gov
Xenograft Mouse ModelChronic Myeloid LeukemiaTo evaluate in vivo anti-leukemic activity.A 3-aminoindazole derivative showed potent inhibition of BCR-ABL, including resistant mutations. nih.gov

Evaluation of Compound Efficacy in Relevant Biological Systems

The evaluation of this compound's efficacy in relevant biological systems in vivo would involve monitoring specific biomarkers and clinical endpoints within the chosen animal model. This allows for a quantitative assessment of the compound's therapeutic effect. The specific parameters measured would be directly related to the disease being modeled.

Drawing parallels from related research, if this compound were being studied for cancer, efficacy evaluation would involve measuring tumor volume over time, assessing the extent of apoptosis (programmed cell death) within the tumor, and analyzing the expression of relevant biomarkers. For instance, in the investigation of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, the anti-proliferative efficacy was a key endpoint. nih.gov Similarly, for the 3-aminoindazole derivative targeting chronic myeloid leukemia, the inhibition of the BCR-ABL protein and the proliferation of leukemia cells were critical measures of efficacy. nih.gov

It is important to note that the suitability of animal models can vary, and not all models are ideal for drug efficacy studies. The selection of a model with well-defined and quantifiable disease metrics is paramount for obtaining reliable results. nih.gov

Table 2: Parameters for Evaluating In Vivo Efficacy of Investigational Compounds

Parameter CategorySpecific MeasurementRelevance to Efficacy
Tumor Growth Tumor volume, Tumor weightDirect measure of anti-cancer activity.
Cellular Processes Apoptosis rate, Cell proliferation index (e.g., Ki-67 staining)Indicates the mechanism of cell killing or growth inhibition.
Biomarkers Protein expression levels (e.g., target enzyme), Gene expression changesConfirms target engagement and downstream effects.
Survival Overall survival, Progression-free survivalUltimate measure of therapeutic benefit in survival-based models.

Advanced Analytical Techniques for Characterization of 3 1h Indazol 4 Yl Propylamine in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and three-dimensional shape.

Mass Spectrometry (e.g., MS, HRMS, ESI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS): Standard mass spectrometry would confirm the molecular weight of 3-(1H-Indazol-4-yl)-propylamine. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. rsc.orgdea.gov For C₁₀H₁₃N₃, the molecular weight is 175.24 g/mol , so the expected m/z for the [M+H]⁺ ion would be approximately 176.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of a molecule. nih.govnih.gov By comparing the experimentally measured exact mass to the calculated mass for the formula C₁₀H₁₃N₃, the molecular formula can be confirmed with high confidence, distinguishing it from other potential isomers. rsc.orgdea.gov

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

Analysis Technique Expected Result Information Gained
Molecular IonESI-MSm/z ≈ 176.1182Confirmation of Molecular Weight ([M+H]⁺)
Elemental CompositionESI-HRMSCalculated for [C₁₀H₁₄N₃]⁺: 176.1182Confirmation of Elemental Formula

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the presence of specific functional groups. For this compound, the FT-IR spectrum would display characteristic absorption bands confirming its key structural features.

The spectrum would show 'twin peaks' in the 3300-3500 cm⁻¹ region, which are characteristic of the N-H stretching vibrations of a primary amine (-NH₂). docbrown.info A broader absorption band for the N-H stretch of the indazole ring is also expected in this region. Absorptions for C-H stretching will be observed just below 3000 cm⁻¹ for the aliphatic propyl group and just above 3000 cm⁻¹ for the aromatic indazole ring. The fingerprint region (below 1500 cm⁻¹) contains a complex set of absorptions unique to the molecule, including C-N and C-C bond vibrations. nih.govdocbrown.info

Interactive Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500N-H Stretch (two bands)Primary Amine (-NH₂) docbrown.info
3100 - 3300N-H Stretch (broad)Indazole Ring
> 3000C-H StretchAromatic Ring
< 3000C-H StretchAliphatic Chain
1580 - 1650N-H BendingPrimary Amine (-NH₂) docbrown.info
1450 - 1600C=C and C=N StretchAromatic Ring System
1020 - 1220C-N StretchAliphatic Amine docbrown.info

Chromatographic Purity Assessment and Isolation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both purifying the target compound after synthesis and for assessing its final purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction and to assess the purity of the resulting product. nih.govanalyticaltoxicology.comsilicycle.com A small spot of the sample is applied to a silica (B1680970) gel plate (the stationary phase), which is then placed in a sealed chamber containing a solvent mixture (the mobile phase). As the solvent moves up the plate, it carries the sample with it, separating it into its components based on their differing affinities for the stationary and mobile phases.

For this compound, a common mobile phase would be a mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and a polar solvent like methanol. nih.gov A small amount of a basic additive, such as triethylamine (B128534) or diethylamine, is often included to prevent the basic amine group from interacting too strongly with the acidic silica gel, which would otherwise cause streaking or "tailing" of the spot. nih.gov The separated spots can be visualized under UV light (due to the UV-active indazole ring) or by staining with a reagent like ninhydrin (B49086), which reacts with the primary amine to produce a colored spot. nih.gov The purity is assessed by the presence of a single spot.

Interactive Table 5: Typical TLC Conditions for this compound

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ aluminum plates
Mobile Phase (Eluent) Dichloromethane:Methanol:Triethylamine (e.g., 90:9:1 v/v/v)
Application Spotting the sample solution with a capillary tube
Development Ascending development in a closed chamber
Visualization 1. UV light (254 nm) 2. Staining with ninhydrin or Dragendorff's reagent nih.gov

Column Chromatography for Purification

Column chromatography is the standard technique for purifying chemical compounds on a preparative scale. rsc.org It operates on the same principles as TLC but is designed to handle larger quantities of material. The crude product is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. rsc.org An eluent (mobile phase), similar in composition to the one optimized by TLC, is then passed through the column.

The components of the crude mixture travel down the column at different rates, allowing them to be separated. Fractions are collected as the eluent exits the column, and these fractions are analyzed by TLC to determine which ones contain the pure desired product. The fractions containing the pure this compound are then combined, and the solvent is removed by evaporation to yield the purified compound. This technique is essential for obtaining a sample of high purity, which is necessary for accurate spectroscopic analysis and subsequent research applications. rsc.orgnih.gov

Due to the absence of specific X-ray crystallography studies for this compound in the provided search results, the requested article focusing on its solid-state structural confirmation cannot be generated.

Extensive searches for crystallographic data, including unit cell parameters, space group, and detailed structural analyses through X-ray diffraction for the precise compound this compound, did not yield any relevant scientific literature or database entries. The search results contained information on related but structurally distinct compounds, which cannot be used to fulfill the specific requirements of the request. Without primary crystallographic data, a detailed and accurate article on the X-ray crystallography of this compound is not possible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-Indazol-4-yl)-propylamine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized using cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent under controlled temperatures (35–60°C) . Purification via column chromatography with solvents like ethyl acetate/hexane mixtures enhances yield and purity. Reaction optimization should focus on solvent polarity, catalyst selection (e.g., copper bromide for coupling reactions), and stepwise monitoring using TLC or HPLC .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, with shifts in aromatic protons (δ 8.8–7.2 ppm) indicating indazole ring substitution . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]⁺ for similar compounds) . For crystallographic analysis, SHELX software enables structure determination via X-ray diffraction, particularly for resolving stereochemistry and hydrogen bonding patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Due to its amine functionality, the compound may cause skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in airtight containers under inert gas. Spill management requires neutralization with dilute acetic acid and disposal via approved chemical waste protocols, as outlined for structurally similar amines .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictory data may arise from assay variability (e.g., cell lines, concentrations). To resolve this:

  • Conduct dose-response curves across multiple models (e.g., enzyme inhibition vs. cell viability assays).
  • Use molecular docking to compare binding affinities against target receptors (e.g., kinases or GPCRs) .
  • Validate findings with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies improve the selectivity of this compound for target enzymes or receptors?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the indazole ring to enhance target affinity .
  • Computational modeling : Use density functional theory (DFT) to predict steric and electronic effects of substituents on binding pockets .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with catalytic residues) to guide analog design .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., alkyl chains, halogens) at the indazole 4-position or propylamine side chain.
  • Step 2 : Test in vitro activity (e.g., IC₅₀ values) against target proteins.
  • Step 3 : Correlate substituent properties (lipophilicity, Hammett constants) with activity using multivariate regression analysis .
  • Step 4 : Validate top candidates in animal models of disease (e.g., inflammation or cancer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.